molecular formula C7H8N2O3 B15225151 2-(6-Nitropyridin-3-yl)ethan-1-ol

2-(6-Nitropyridin-3-yl)ethan-1-ol

Cat. No.: B15225151
M. Wt: 168.15 g/mol
InChI Key: HTIKNSANMPBDQW-UHFFFAOYSA-N
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Description

2-(6-Nitropyridin-3-yl)ethan-1-ol is a chemical compound that features a nitro group attached to a pyridine ring, with an ethan-1-ol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitropyridin-3-yl)ethan-1-ol typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift .

Industrial Production Methods

Industrial production methods for nitropyridine derivatives often involve similar nitration processes, with optimization for yield and purity. The use of halogenated amino pyridines as precursors is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is 2-(6-aminopyridin-3-yl)ethan-1-ol.

    Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2-(6-Nitropyridin-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Nitropyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Nitropyridin-3-yl)ethan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(6-nitropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(8-5-6)9(11)12/h1-2,5,10H,3-4H2

InChI Key

HTIKNSANMPBDQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCO)[N+](=O)[O-]

Origin of Product

United States

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